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Compound of Interest

Compound Name:
Methyl 3,5-dibromo-2,4-

dihydroxybenzoate

CAS No.: 885279-78-7

Cat. No.: B1423851

Get Quote

Executive Summary
Methyl 3,5-dibromo-2,4-dihydroxybenzoate (often derived from Methyl

-resorcylate) serves as a critical halogenated intermediate in the synthesis of resorcylic acid
lactones and complex pharmacological scaffolds. Its structural integrity is defined by the
specific electrophilic bromination at the C3 and C5 positions of the resorcinol ring, leaving the
C6 position unsubstituted.[1][2]

This guide provides a rigorous spectroscopic profile (NMR, MS, IR) necessary for the validation

of this compound. The data presented synthesizes experimental precedents of resorcylic acid

derivatives with predictive substituent chemical shift logic to ensure high-confidence

characterization.[2]

Part 1: Structural Synthesis & Logic[4]
The synthesis of Methyl 3,5-dibromo-2,4-dihydroxybenzoate is achieved via controlled

electrophilic aromatic substitution (bromination) of Methyl 2,4-dihydroxybenzoate. The
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resorcinol moiety directs bromination to the highly activated C3 (between two hydroxyls) and

C5 (ortho to C4-hydroxyl) positions.[2]

Synthesis Workflow
The following diagram illustrates the transformation and the numbering scheme used for

spectroscopic assignment.

Methyl 2,4-dihydroxybenzoate
(C8H8O4)

Br2 / AcOH
(Electrophilic Bromination)

Methyl 3,5-dibromo-2,4-dihydroxybenzoate
(C8H6Br2O4)

 Substitution at C3, C5

Click to download full resolution via product page

Figure 1: Synthetic pathway for the bromination of methyl

-resorcylate.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][5]
H NMR Analysis (400 MHz, DMSO- )
The symmetry of the substitution pattern results in a simplified proton spectrum.[1][2] The key

diagnostic feature is the disappearance of the C3 and C5 protons found in the starting material,

leaving a distinct singlet for the C6 aromatic proton.[1][2]

Solvent Selection: DMSO-

is the preferred solvent over CDCl

to ensure full solubility and to slow proton exchange, allowing for the visualization of the
phenolic hydroxyl protons.[1][2]
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

OH (C2) 11.50 – 12.00 Singlet (br) 1H

Strongly

deshielded due

to intramolecular

H-bonding with

the carbonyl

oxygen.

OH (C4) 9.50 – 10.50 Broad Singlet 1H

Phenolic OH,

chemical shift

varies with

concentration

and water

content.[1][2][3]

Ar-H (C6) 7.95 – 8.10 Singlet 1H

The sole

aromatic proton.

[2][3] Deshielded

relative to the

starting material (

7.[1][2][3]7) due

to the ortho-

bromo effect at

C5.[2]

OCH 3.85 – 3.95 Singlet 3H

Methyl ester

protons, typical

methoxy region.

[1][2][3]

C NMR Analysis (100 MHz, DMSO- )
The carbon spectrum should display 8 distinct signals. The brominated carbons (C3, C5) will

appear significantly upfield relative to typical aromatic carbons due to the "heavy atom effect" of

bromine, despite its electronegativity.[1][2]
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Carbon Type
Shift (

, ppm)
Assignment

C=O 168.0 – 170.0 Ester Carbonyl

C-OH 158.0 – 160.0
C2 and C4 (Deshielded by

Oxygen)

Ar-CH 132.0 – 135.0 C6 (Aromatic methine)

Ar-C (Quat) 108.0 – 112.0 C1 (Ipso to ester)

C-Br 98.0 – 102.0
C3 and C5 (Shielded by Br

heavy atom effect)

OCH 52.0 – 53.0 Methoxy Carbon

Part 3: Mass Spectrometry (MS) Profile
Mass spectrometry provides the most definitive confirmation of the dibromo substitution

through the characteristic isotopic abundance pattern of bromine (

Br and

Br).[1][2]

Isotopic Pattern Analysis
For a molecule containing two bromine atoms (

), the molecular ion cluster follows a 1:2:1 intensity ratio.[1][2]

Formula: C

H

Br

O

Nominal Mass: ~326 Da
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Ion m/z Relative Intensity Composition

M 323.9 ~50%
Br,

Br

M+2 325.9 ~100% (Base)
Br,

Br

M+4 327.9 ~50%
Br,

Br

Fragmentation Pathway
The fragmentation is dominated by the stability of the aromatic ring and the labile ester group.

[1][2][3]

Molecular Ion (M+)
m/z 324/326/328

[M - OCH3]+
Acylium Ion

m/z 293/295/297

- OCH3 (31)

[M - COOCH3]+
Phenolic Cation
m/z 265/267/269

- COOCH3 (59)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 4: Infrared (IR) Spectroscopy[3]
The IR spectrum confirms the functional groups, specifically the intramolecularly hydrogen-

bonded ester.[1][2]
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3300 – 3500 cm

(Broad): O-H stretching (Phenolic).[2] The broadness indicates significant hydrogen bonding.
[1][2][3]

1660 – 1680 cm

(Sharp): C=O stretching (Ester).[2] Note: This is lower than typical esters (1735 cm

) due to the conjugation with the aromatic ring and the strong intramolecular H-bond with the
C2-hydroxyl group.

1580 – 1600 cm

: C=C Aromatic ring stretching.[2]

600 – 800 cm

: C-Br stretching vibrations.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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